Sodium N-(2-((2-hydroxyethyl)(1-oxotetradecyl)amino)ethyl)glycinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium N-(2-((2-hydroxyethyl)(1-oxotetradecyl)amino)ethyl)glycinate is a synthetic compound with a complex molecular structure. It is primarily used in various industrial and scientific applications due to its unique chemical properties. This compound is known for its surfactant properties, making it valuable in formulations for personal care products, detergents, and other cleaning agents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sodium N-(2-((2-hydroxyethyl)(1-oxotetradecyl)amino)ethyl)glycinate typically involves the reaction of glycine with a fatty acid derivative. The process begins with the acylation of glycine using a fatty acid chloride, such as tetradecanoyl chloride, in the presence of a base like sodium hydroxide. The reaction proceeds under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where precise control over reaction parameters is maintained. The process involves continuous monitoring of temperature, pH, and reactant concentrations to achieve high yield and purity. The final product is then purified through filtration and crystallization techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium N-(2-((2-hydroxyethyl)(1-oxotetradecyl)amino)ethyl)glycinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form simpler amine derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Sodium N-(2-((2-hydroxyethyl)(1-oxotetradecyl)amino)ethyl)glycinate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: The compound is employed in cell culture media and other biological assays due to its biocompatibility.
Medicine: It is investigated for its potential use in drug delivery systems and as an active ingredient in topical formulations.
Industry: The compound is widely used in the formulation of personal care products, detergents, and cleaning agents due to its surfactant properties.
Wirkmechanismus
The mechanism of action of Sodium N-(2-((2-hydroxyethyl)(1-oxotetradecyl)amino)ethyl)glycinate involves its interaction with lipid membranes and proteins. The compound’s surfactant properties allow it to reduce surface tension and enhance the solubility of hydrophobic substances. It can also interact with cellular membranes, leading to changes in membrane permeability and fluidity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Sodium N-(2-hydroxyethyl)-N-[2-[(1-oxododecyl)amino]ethyl]glycinate
- Sodium N-(2-hydroxyethyl)-N-[2-[(1-oxotetradecyl)amino]ethyl]glycinate
Uniqueness
Sodium N-(2-((2-hydroxyethyl)(1-oxotetradecyl)amino)ethyl)glycinate is unique due to its specific fatty acid chain length and the presence of both hydroxyethyl and glycine moieties. This combination imparts distinct surfactant properties, making it particularly effective in reducing surface tension and enhancing solubility in various formulations.
Eigenschaften
CAS-Nummer |
77056-22-5 |
---|---|
Molekularformel |
C20H39N2NaO4 |
Molekulargewicht |
394.5 g/mol |
IUPAC-Name |
sodium;2-[2-[2-hydroxyethyl(tetradecanoyl)amino]ethylamino]acetate |
InChI |
InChI=1S/C20H40N2O4.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-19(24)22(16-17-23)15-14-21-18-20(25)26;/h21,23H,2-18H2,1H3,(H,25,26);/q;+1/p-1 |
InChI-Schlüssel |
RANURSONAAGRAI-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCCC(=O)N(CCNCC(=O)[O-])CCO.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.